7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1-carboxylic acid
CAS No.: 2839143-36-9
Cat. No.: VC12004768
Molecular Formula: C23H21N3O4
Molecular Weight: 403.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2839143-36-9 |
|---|---|
| Molecular Formula | C23H21N3O4 |
| Molecular Weight | 403.4 g/mol |
| IUPAC Name | 7-(9H-fluoren-9-ylmethoxycarbonyl)-5,6,8,9-tetrahydroimidazo[1,5-d][1,4]diazepine-1-carboxylic acid |
| Standard InChI | InChI=1S/C23H21N3O4/c27-22(28)21-20-9-10-25(11-12-26(20)14-24-21)23(29)30-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,27,28) |
| Standard InChI Key | CTZSVAXDTCMSBX-UHFFFAOYSA-N |
| SMILES | C1CN(CCN2C1=C(N=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
| Canonical SMILES | C1CN(CCN2C1=C(N=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound belongs to the imidazo[1,5-d] diazepine family, featuring a bicyclic framework comprising a seven-membered diazepine ring fused with a five-membered imidazole ring. Key structural elements include:
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A 9-fluorenylmethoxycarbonyl (Fmoc) group at position 7, serving as a protective moiety for amine functionalities during solid-phase peptide synthesis (SPPS).
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A carboxylic acid substituent at position 1, enabling conjugation with other molecules or resin-bound peptides.
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A saturated diazepine ring system that enhances conformational rigidity compared to monocyclic analogs .
Table 1: Fundamental Chemical Properties
Stereochemical Considerations
The diazepine ring adopts a boat-like conformation, stabilized by intramolecular hydrogen bonding between the N3 nitrogen and the carbonyl oxygen of the Fmoc group . This conformation restricts rotational freedom, making the compound a valuable scaffold for designing conformationally constrained peptides .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis involves a multi-step sequence:
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Ring Formation: Condensation of 1,2-diaminoethane derivatives with α-keto acids to construct the imidazo[1,5-d] diazepine core .
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Fmoc Protection: Introduction of the Fmoc group using 9-fluorenylmethyl chloroformate (Fmoc-Cl) under anhydrous conditions .
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Carboxylic Acid Functionalization: Oxidation of a terminal methyl group to a carboxylic acid using KMnO₄ in acidic medium.
Table 2: Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Diazepine ring closure | Ethanol, reflux, 12 h | 65–70 |
| Fmoc protection | Fmoc-Cl, DIPEA, DCM, 0°C → RT | 85 |
| Oxidation | KMnO₄, H₂SO₄, 50°C, 6 h | 78 |
Purification and Characterization
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Purification: Reverse-phase HPLC (C18 column, acetonitrile/water gradient).
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Characterization:
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¹H NMR (400 MHz, DMSO-d₆): δ 7.89 (d, 2H, fluorenyl), 7.72 (t, 2H, fluorenyl), 4.32 (m, 1H, diazepine), 3.85 (s, 2H, CH₂COO).
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HRMS: m/z 404.1582 [M+H]⁺ (calc. 404.1601).
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Physicochemical and Pharmacokinetic Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water (<0.1 mg/mL at 25°C).
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Stability: Stable at −20°C under inert gas for >12 months; degrades in acidic conditions (pH <4) via Fmoc cleavage .
Drug-Likeness Profiling
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Lipophilicity: LogP = 2.8 (calculated using XLogP3).
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Polar Surface Area (PSA): 98 Ų, indicating moderate membrane permeability.
Applications in Medicinal Chemistry
Peptide Synthesis
The compound serves as a protected amino acid analog in SPPS, where the Fmoc group ensures selective deprotection under basic conditions (e.g., piperidine) . Its rigid diazepine backbone mimics β-turn structures in peptides, enhancing target binding affinity .
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